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Compound of Interest

4-(2-Chlorophenyl)-1h-1,2,3-
Compound Name:
triazole

Cat. No.: B8616485

Get Quote

Hazard Identification: The "Dual Nature" Risk Profile

Research into 1,2,3-triazoles often involves a critical safety paradox: the final product is

\

thermally stable, but the precursors (organic azides) are high-energy explosives. An effective
SDS for R&D must address both states.

GHS Classification (Composite for Derivative Class)

Based on Structure-Activity Relationship (SAR) of 1-(4-chlorophenyl)-1H-1,2,3-triazole and
analogs.
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Hazard Class Category Hazard Statement Mechanistic Basis
Nitrogen-rich
o H302: Harmful if heterocycle
Acute Toxicity (Oral) Cat4 i ]
swallowed.[1] metabolism; potential
CYP450 inhibition.
Lipophilic
chlorophenyl moiety
) o H315/H319: Causes -
Skin/Eye Irritation Cat 2/2A ] S facilitates dermal
skin/eye irritation.[2][3] )
penetration and local
irritation.
The C-CI bond
H411: Toxic to aquatic  increases logP
Aquatic Toxicity Chronic 2 life with long-lasting (octanol-water
effects. partition), driving
bioconcentration.
Precursor Hazard:
Risk of explosion if Unreacted 4-
Reactive Hazard Warning heated under chlorophenyl azide in

confinement (Azide

residue).

crude mixtures.

The "Hidden" Hazard: Precursor Carryover

In "Click Chemistry" (CUAAC), the primary safety risk is not the triazole, but the 4-chlorophenyl

azide intermediate.

 Stability Rule: The triazole ring is stable up to ~200°C. The azide precursor decomposes

exothermically at ~130°C (or lower with metal impurities).

 Critical Control Point: Crude reaction mixtures must never be distilled to dryness without

prior testing for residual azides.

Synthesis Safety & Handling Protocols
Visualizing the Risk Workflow
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The following diagram illustrates the safety control points during the synthesis of chlorophenyl-
1,2,3-triazoles via CuAAC.

ase Waste Disposal

Click to download full resolution via product page

Caption: Synthesis workflow highlighting the "Red Zone" (Azide Prep) where explosion risk is
highest. Quenching is mandatory before concentration.

Self-Validating Protocol: Azide Quenching

Do not rely on calculation. Use this protocol to ensure the reaction mixture is safe before rotary
evaporation.

e Check: Spot the crude mixture on TLC. Visualize with UV. Stain with phosphomolybdic acid
(PMA). Azides typically do not stain well, but if the starting material spot (azide) is visible
under UV, the reaction is incomplete.

e Quench: If residual azide is suspected, add 10% propargyl alcohol and catalytic Cu(l) to the
mixture and stir for 1 hour. This forces the remaining hazardous azide to convert into a stable
triazole alcohol.

o Verify: Re-run TLC. The azide spot must be absent.

Toxicological & Environmental Profile
Structure-Activity Relationship (SAR)

The toxicity of these derivatives is driven by two distinct pharmacophores:

e The Chlorophenyl Group (The Accumulator):
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o Mechanism:[2][4][5] The chlorine atom withdraws electrons but significantly increases
lipophilicity (Hydrophobicity).

o Consequence: This facilitates transport across cell membranes, leading to higher
intracellular concentrations and slower metabolic clearance (oxidative dechlorination is
slow).

e The 1,2,3-Triazole Ring (The Interactor):

o Mechanism:[2][4][5] The nitrogen-rich ring can coordinate with the heme iron of
Cytochrome P450 enzymes.

o Consequence: Potential for drug-drug interactions and endocrine effects (similar to
commercial triazole fungicides like Tebuconazole, though 1,2,3-isomers often show
different selectivity).

Quantitative Toxicity Data (Estimated)

Data aggregated from surrogate chlorinated triazole compounds.

Endpoint Value/Estimate Reference Standard

Analogous to 1,2,4-triazole
LD50 Oral (Rat) 500 - 1200 mg/kg funaicid
ungicides.

Driven by chlorophenyl

LC50 (Fish, 96h) 1.0- 10 mg/L , "

lipophilicity.

High thermal stability of the
Thermal Decomp. > 200°C ] ]

triazole ring.

Moderate to high
Log Pow 25-35

bioaccumulation potential.

Biological Pathway Diagram

Understanding how the body processes these compounds helps predict toxicity.
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Chlorophenyl-1,2,3-Triazole

Slow Metabolism
Due to Cl steric/electronic effect)

Phase |: Oxidation
(CYP450)
\
Hydroxylated Triazole

Phase Il: Glucuronidation

\
\Minor Pathway

Ring Cleavage
(Rare/Slow)

Renal Excretion

Click to download full resolution via product page

Caption: Metabolic pathway. The chlorophenyl group slows Phase | oxidation, prolonging
biological half-life.

Emergency Response & Waste Management
Firefighting Measures

Chlorophenyl-1,2,3-triazoles release toxic gases upon combustion. Standard water fog may not
suffice if the fire involves the azide precursor.

o Hazardous Combustion Products:

o Hydrogen Chloride (HCI): Corrosive gas. Requires full face-piece SCBA.
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o Nitrogen Oxides (NOx): Pulmonary irritants.

Extinguishing Media: Carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Do not
use high-volume water jets (risk of spreading environmental contamination).

Waste Disposal (The "Azide Trap")

A common lab accident involves pouring azide-containing waste into lead or copper plumbing.

Risk: Azides react with heavy metals in plumbing to form Lead Azide or Copper Azide
(primary explosives).

Protocol:

o All agueous waste from the synthesis must be treated with Sodium Nitrite (NaNO2) and
Sulfuric Acid (degradation to N2) OR collected in specific "Azide Waste" carboys.

o Never dispose of chlorophenyl azide residues in the trash.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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